(2E)-2-CYANO-N-(4-NITROPHENYL)-3-PHENYLPROP-2-ENAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-CYANO-N-(4-NITROPHENYL)-3-PHENYLPROP-2-ENAMIDE is an organic compound with a complex structure that includes cyano, nitrophenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-N-(4-NITROPHENYL)-3-PHENYLPROP-2-ENAMIDE typically involves the reaction of 4-nitrobenzaldehyde with a suitable cyano-containing reagent under specific conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-CYANO-N-(4-NITROPHENYL)-3-PHENYLPROP-2-ENAMIDE can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: Products typically include amine derivatives.
Substitution: Products depend on the nucleophile used and can include various substituted amides or esters.
Scientific Research Applications
(2E)-2-CYANO-N-(4-NITROPHENYL)-3-PHENYLPROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (2E)-2-CYANO-N-(4-NITROPHENYL)-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets. The cyano and nitrophenyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-Nitrophenyl)-3-(2-pyridinyl)-2-propen-1-one
- Methyl (2E)-3-(4-nitrophenyl)-2-propenoate
Uniqueness
(2E)-2-CYANO-N-(4-NITROPHENYL)-3-PHENYLPROP-2-ENAMIDE is unique due to its combination of cyano, nitrophenyl, and phenyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups are required .
Properties
IUPAC Name |
(E)-2-cyano-N-(4-nitrophenyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c17-11-13(10-12-4-2-1-3-5-12)16(20)18-14-6-8-15(9-7-14)19(21)22/h1-10H,(H,18,20)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKVLWNWIBULFL-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.